

Application Note: UV Spectrophotometry for the Analysis of Bambuterol Hydrochloride Tablets

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Compound of Interest		
Compound Name:	Bambuterol hydrochloride	
Cat. No.:	B1667732	Get Quote

AN-UV-BHT-001

Introduction

Bambuterol hydrochloride is a long-acting β2-adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Accurate and reliable analytical methods are crucial for the quality control of **bambuterol hydrochloride** in pharmaceutical formulations. This application note describes a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative analysis of **Bambuterol hydrochloride** in tablet dosage forms. The method is validated according to ICH guidelines, demonstrating its suitability for routine analysis in a quality control setting.[1]

Principle of the Method

The method is based on the measurement of the ultraviolet absorbance of a solution of **Bambuterol hydrochloride** at its wavelength of maximum absorbance (λ max). The concentration of the drug is then determined by comparing the absorbance of the sample solution to that of a standard solution with a known concentration, following Beer-Lambert's law.

Experimental Protocols

1. Instrumentation and Materials

Methodological & Application





- Instrument: A double-beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with a spectral bandwidth of 1 nm.[2]
- Solvent: Purified water or Methanol.[1][3]
- Reference Standard: **Bambuterol hydrochloride** working standard of known purity.
- Sample: Commercially available **Bambuterol hydrochloride** tablets.
- Glassware: Calibrated volumetric flasks and pipettes.
- 2. Preparation of Standard Stock Solution

A standard stock solution of **Bambuterol hydrochloride** (100 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and transferring it to a 100 mL volumetric flask.[1] The powder is dissolved in a small amount of the chosen solvent (purified water or methanol), and the volume is made up to the mark with the same solvent. The solution should be sonicated for approximately 5 minutes to ensure complete dissolution.[1][3]

3. Preparation of Sample Solution

Twenty tablets are accurately weighed to determine the average weight and then finely powdered.[2][3][4] A quantity of the tablet powder equivalent to 10 mg of **Bambuterol hydrochloride** is accurately weighed and transferred to a 100 mL volumetric flask.[1][3] Approximately 70 mL of the solvent is added, and the flask is sonicated for 15 minutes to ensure complete extraction of the drug.[4] The solution is then cooled to room temperature, and the volume is made up to the mark with the solvent. The solution is filtered through a suitable filter paper (e.g., Whatman filter paper No. 41).[2]

4. Determination of Wavelength of Maximum Absorbance (λmax)

A suitable aliquot of the standard stock solution is diluted with the solvent to obtain a concentration of approximately 10 μ g/mL. This solution is then scanned in the UV region (typically 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λ max). The λ max for **Bambuterol hydrochloride** is consistently found to be around 264 nm in water and 265 nm in methanol.[1][2][3]



5. Calibration Curve

A series of dilutions are prepared from the standard stock solution to obtain concentrations in the linear range (e.g., 1-6 μ g/mL or 40-240 μ g/mL, depending on the specific method validation).[1][3] The absorbance of each solution is measured at the determined λ max against the solvent blank. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis. The linearity of the method is assessed by the correlation coefficient (r^2) of the calibration curve.

6. Analysis of Tablet Formulation

An appropriate dilution of the filtered sample solution is prepared to obtain a concentration within the linear range of the calibration curve. The absorbance of this solution is measured at the λ max against the solvent blank. The concentration of **Bambuterol hydrochloride** in the sample solution is then calculated using the regression equation from the calibration curve.

Method Validation Summary

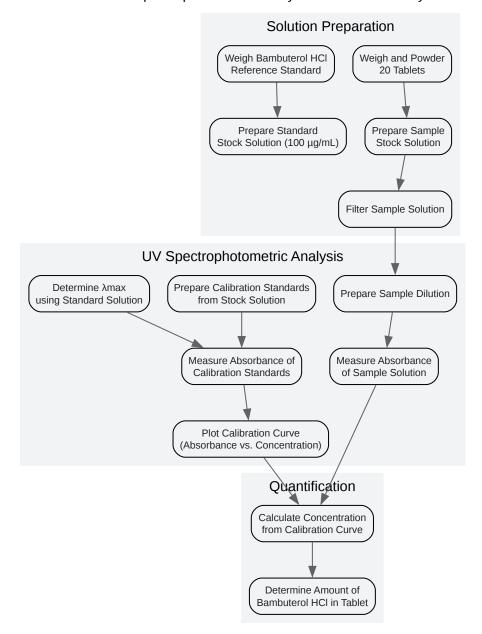
The described UV spectrophotometric method has been validated according to ICH guidelines, and the typical validation parameters are summarized in the table below.

Parameter	Solvent: Purified Water	Solvent: Methanol
λmax	264 nm[1][5]	265 nm[3][6]
Linearity Range	1 - 6 μg/mL[1]	40 - 240 μg/mL[3][6]
Correlation Coefficient (r²)	> 0.999[7]	> 0.999[3]
Accuracy (% Recovery)	98.6 - 101.5%	95 - 98%[3]
Precision (%RSD)	< 2%	< 2%[3]
Limit of Detection (LOD)	0.6 μg/mL[8]	5.54 μg/mL[3]
Limit of Quantification (LOQ)	1.8181 μg/mL[8]	16.79 μg/mL[3]

Experimental Workflow Diagram



Experimental Workflow for UV Spectrophotometric Analysis of Bambuterol Hydrochloride Tablets



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